6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Catalog No.
S991947
CAS No.
1231930-33-8
M.F
C11H12BrFN2
M. Wt
271.133
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]i...

CAS Number

1231930-33-8

Product Name

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

IUPAC Name

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole

Molecular Formula

C11H12BrFN2

Molecular Weight

271.133

InChI

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3

InChI Key

SJQZRZLUEGCXFN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol. This compound belongs to the class of substituted benzimidazoles, characterized by a fused benzene and imidazole ring structure. The presence of bromine, fluorine, isopropyl, and methyl groups contributes to its unique chemical properties. It serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Abemaciclib, a drug used for treating certain types of breast cancer .

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for Abemaciclib, which acts as a cyclin-dependent kinase (CDK) inhibitor []. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, Abemaciclib can slow down the growth and division of cancer cells.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups under suitable conditions.
  • Oxidation and Reduction: The compound is capable of undergoing oxidation and reduction, leading to different derivatives.
  • Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, it is susceptible to nucleophilic attacks .

Common Reagents and Conditions

The synthesis typically involves:

  • Sodium Hydride: Used as a base during the initial synthesis.
  • Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • n-Hexane: Employed for crystallization and purification processes .

While 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a well-defined biological mechanism, it plays a crucial role as a precursor in the synthesis of Abemaciclib. This drug functions as a cyclin-dependent kinase (CDK) inhibitor, which is essential for regulating cell division. By inhibiting CDKs, Abemaciclib slows down the growth and proliferation of cancer cells .

The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several key steps:

  • Starting Material Preparation: Begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.
  • Reaction Setup: Sodium hydride is added to an aprotic solvent in a reaction vessel.
  • Addition of Starting Material: The starting material is dissolved and added dropwise while maintaining a temperature between 40°C and 100°C for several hours.
  • Workup: After completion, the mixture is cooled, water is added, and the organic phase is extracted and purified using saline solutions and anhydrous sodium sulfate .

Several compounds share structural similarities with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameSimilarityKey Features
5-Bromo-6-fluoro-1H-benzo[d]imidazole0.70Contains bromine and fluorine but lacks isopropyl group.
5-Fluoro-2-methyl-1H-benzo[d]imidazole0.69Lacks bromine; has only one fluorine substituent.
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde0.69Contains a carbonyl group instead of alkyl substituents.
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole0.80Similar structure but differs in fluorine positioning.
5-Bromo-2-methyl-1H-benzo[d]imidazole0.73Lacks fluorine; focuses on bromine substitution.

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements, highlighting the uniqueness of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole within its class .

XLogP3

3.3

Wikipedia

6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole

Dates

Modify: 2023-08-15

Explore Compound Types